molecular formula C7H3Cl3O B057046 2,3-Dichlorobenzoyl chloride CAS No. 2905-60-4

2,3-Dichlorobenzoyl chloride

Cat. No.: B057046
CAS No.: 2905-60-4
M. Wt: 209.5 g/mol
InChI Key: YBONBWJSFMTXLE-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzoyl chloride is an organic compound with the chemical formula C7H3Cl3O. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is characterized by the presence of two chlorine atoms and a benzoyl chloride functional group, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzoyl chloride can be synthesized by reacting 2,3-dichlorobenzoic acid with thionyl chloride (SOCl2) in an inert atmosphere. The reaction typically proceeds as follows:

C7H4Cl2COOH+SOCl2C7H3Cl3O+SO2+HCl\text{C}_7\text{H}_4\text{Cl}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_3\text{Cl}_3\text{O} + \text{SO}_2 + \text{HCl} C7​H4​Cl2​COOH+SOCl2​→C7​H3​Cl3​O+SO2​+HCl

This reaction is carried out under reflux conditions to ensure complete conversion of the acid to the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2,3-Dichlorobenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

Synthesis of Lamotrigine

One of the primary applications of 2,3-dichlorobenzoyl chloride is in the synthesis of lamotrigine , an anticonvulsant medication used for treating epilepsy and bipolar disorder. The compound serves as a crucial intermediate in the preparation of lamotrigine through several synthetic routes:

  • Condensation Reactions : The synthesis typically involves a condensation reaction between 2,3-dichlorobenzoyl cyanide and an aminoguanidine salt in the presence of mineral acids and organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
  • Purity and Yield : The methods developed for synthesizing lamotrigine from this compound yield high-purity products with minimal impurities, which is critical for pharmaceutical applications .

Cyanation Reactions

This compound can also be utilized in cyanation reactions to produce various derivatives. Research has evaluated multiple catalytic systems for this purpose:

  • Catalytic Systems : Different catalytic systems have been assessed for their effectiveness in facilitating the cyanation of this compound with cyanide salts, leading to potential new compounds with therapeutic applications .
  • High-Throughput Experimentation : These studies often employ high-throughput methodologies to optimize reaction conditions and improve yields .

Chemical Research and Development

The compound's reactivity allows it to be a subject of interest in chemical research:

  • Reactivity Studies : Due to its structure, this compound is often used to study reaction mechanisms involving acyl chlorides. This includes exploring nucleophilic substitutions and acylation reactions.
  • Material Science Applications : Its chemical properties make it useful in developing new materials or modifying existing ones through polymerization or cross-linking reactions.

Environmental Considerations

The production methods for this compound have been optimized to minimize environmental impact:

  • Recycling Processes : Recent advancements include recycling by-products like 2,3-dichlorobenzoic acid back into the production process. This not only reduces waste but also lowers production costs .
  • Controlled Reaction Conditions : The use of UV light for photochlorination reactions enhances selectivity and reduces the need for radical initiators, contributing to greener chemistry practices .

Market Insights

The market for this compound is expanding due to its diverse applications:

Application AreaDescription
PharmaceuticalsKey intermediate in lamotrigine synthesis
Chemical SynthesisUsed in cyanation reactions and material modification
Research & DevelopmentSubject of studies on reactivity and new compound formation
Environmental ImpactOptimized production methods reduce waste

Case Study 1: Lamotrigine Synthesis

In a study focusing on the synthesis of lamotrigine using this compound, researchers demonstrated that controlling reaction conditions significantly improved yield and purity. The process involved careful management of temperature and reaction time during the condensation phase, resulting in lamotrigine with less than 0.1% impurities .

Case Study 2: Cyanation Optimization

A high-throughput study evaluated various catalytic systems for the cyanation of this compound. The findings indicated that certain catalysts yielded higher conversion rates and selectivity towards desired products compared to traditional methods .

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, it can interact with proteins and enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

    3,5-Dichlorobenzoyl Chloride: Similar in structure but with chlorine atoms at different positions on the benzene ring.

    2,4-Dichlorobenzoyl Chloride: Another isomer with chlorine atoms at the 2 and 4 positions.

    2,6-Dichlorobenzoyl Chloride: Chlorine atoms at the 2 and 6 positions

Uniqueness: 2,3-Dichlorobenzoyl chloride is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of products it forms. This positional isomerism can lead to differences in the physical and chemical properties, making it suitable for specific applications where other isomers may not be as effective .

Biological Activity

2,3-Dichlorobenzoyl chloride (C7H3Cl3O) is an important chemical compound primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of lamotrigine, an antiepileptic drug. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride under controlled conditions. This method yields high-purity this compound, which is crucial for minimizing impurities that could affect biological activity and safety in pharmaceutical applications .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of compounds derived from this compound. For instance, when condensed with copper(I) cyanide, it forms 2,3-dichlorobenzoyl cyanide. This compound has been tested against various bacterial strains:

Bacterial Strain Activity
Enterococcus faecalisGood antibacterial
Escherichia coliMild activity
Pseudomonas aeruginosaMild activity
Enterobacter cloacaeMild activity
Bacillus subtilisGood antibacterial
Staphylococcus aureusGood antibacterial

The results indicated that compounds derived from this compound exhibit significant antibacterial activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains .

Role in Medicinal Chemistry

This compound serves as a critical intermediate in synthesizing lamotrigine. Lamotrigine is effective for treating epilepsy and bipolar disorder and has shown promise in managing diabetic neuropathy and postherpetic neuralgia . The high purity of this compound is essential to ensure the efficacy and safety of the final pharmaceutical product.

Case Studies

  • Synthesis of Lamotrigine : A study demonstrated a novel method for synthesizing lamotrigine from this compound that resulted in a product with less than 0.05% impurities. This method not only improved yield but also reduced the risk of side effects associated with impurities .
  • Antimicrobial Testing : In a comparative study on the antimicrobial efficacy of various derivatives of lamotrigine synthesized from this compound, it was found that certain complexes exhibited enhanced antibacterial properties against specific pathogens compared to their parent compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dichlorobenzoyl Chloride in academic research?

The synthesis typically involves sequential chlorination of benzoyl chloride derivatives. A methodologically analogous approach (for the 3,5-isomer) starts with m-xylene, undergoing side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation. Key factors include reaction temperature, catalyst selection (e.g., FeCl₃ for chlorination), and purification via distillation. Yields up to 63% and purity >99% are achievable under optimized conditions . For the 2,3-isomer, positional selectivity during chlorination must be controlled using directing groups or steric effects.

Q. What safety precautions are essential when handling this compound?

Critical precautions include:

  • Use of impervious gloves, sealed goggles, and acid-resistant lab coats to prevent skin/eye contact .
  • Conducting reactions in a fume hood to avoid inhalation of corrosive vapors .
  • Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) to prevent groundwater contamination .
  • Emergency protocols: For ingestion, administer water (do not induce vomiting); for inhalation, move to fresh air and provide artificial respiration if necessary .

Q. How can researchers confirm the structural identity of this compound?

Spectroscopic techniques are standard:

  • ¹H NMR : Distinct aromatic proton signals at δ 7.4–8.2 ppm, split by meta/para coupling with chlorine substituents .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 209.46 (C₇H₃Cl₃O⁺) with fragmentation patterns confirming Cl substitution .
  • IR Spectroscopy : Strong carbonyl (C=O) stretch near 1770 cm⁻¹ and C-Cl stretches at 700–800 cm⁻¹ .

Advanced Research Questions

Q. What strategies minimize byproduct formation during this compound synthesis?

Byproducts like polychlorinated isomers or hydrolyzed acids arise from incomplete chlorination or moisture exposure. Mitigation strategies include:

  • Stepwise chlorination : Introduce Cl⁻ groups sequentially using controlled stoichiometry and low temperatures (−10°C to 0°C) to favor 2,3-substitution .
  • Anhydrous conditions : Use molecular sieves or P₂O₅ to prevent hydrolysis during acyl chloride formation .
  • Catalyst optimization : Substituting AlCl₃ with FeCl₃ reduces over-chlorination .

Q. How can accidental environmental release of this compound be mitigated?

Contingency measures involve:

  • Containment : Absorb spills with silica gel or clay, avoiding water contact to prevent HCl release .
  • Neutralization : Treat residues with sodium bicarbonate to convert acyl chloride to less hazardous benzoic acid derivatives .
  • Ecological monitoring : Post-incident, test soil pH and Cl⁻ ion levels to assess groundwater contamination risks .

Q. What advanced techniques resolve spectral data contradictions in derivatives?

Contradictions in NMR or MS data (e.g., overlapping peaks from regioisomers) require:

  • 2D NMR (COSY, HSQC) : Resolve coupling networks and assign substituent positions unambiguously .
  • High-Resolution MS (HRMS) : Differentiate isobaric fragments (e.g., C₇H₃³⁵Cl₂³⁷ClO vs. C₇H₃³⁵Cl³⁷Cl₂O) using exact mass measurements (<2 ppm error) .
  • X-ray crystallography : Confirm molecular geometry for crystalline derivatives .

Q. How do substituent electronic effects influence this compound’s reactivity?

The 2,3-dichloro substitution creates electron-withdrawing effects, activating the carbonyl toward nucleophilic attack. Comparative studies show:

  • Nucleophilic acyl substitution : Reacts faster with amines than non-chlorinated analogs due to enhanced electrophilicity .
  • Steric hindrance : The 2-Cl group may slow reactions with bulky nucleophiles (e.g., tert-butanol) compared to mono-chlorinated derivatives .

Q. Can this compound be integrated into green chemistry workflows?

Methodologies include:

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalytic recycling : Recover FeCl₃ catalyst via aqueous extraction to reduce waste .
  • Atom economy : Use in situ generation of acyl chlorides to minimize excess reagent use .

Properties

IUPAC Name

2,3-dichlorobenzoyl chloride
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InChI

InChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YBONBWJSFMTXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H3Cl3O
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DSSTOX Substance ID

DTXSID9062697
Record name Benzoyl chloride, 2,3-dichloro-
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Molecular Weight

209.5 g/mol
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Physical Description

White or light brown solid; mp = 30-32 deg C; [MSDSonline]
Record name 2,3-Dichlorobenzoyl chloride
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CAS No.

2905-60-4, 25134-08-1
Record name 2,3-Dichlorobenzoyl chloride
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Record name Benzoyl chloride, dichloro-
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Record name Dichlorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 2,3-dichlorobenzoic acid (39.4 g 0.2M) and thionyl chloride (100 mls) was heated to reflux for 21/2 hours. The cooled solution was evaporated down in vacuo and distilled under nitrogen. Yield 35.5 g (85%), b.p. 146°-148° C. at 31 mm of mercury pressure.
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Intermediate 14 was prepared in a similar manner as Intermediate 12 substituting 2,3-dichlorobenzoic acid for 2-chloro-3-(trifluoromethyl)benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dichlorobenzoyl chloride
2,3-Dichlorobenzoyl chloride
2,3-Dichlorobenzoyl chloride
2,3-Dichlorobenzoyl chloride
2,3-Dichlorobenzoyl chloride
2,3-Dichlorobenzoate
2,3-Dichlorobenzoyl chloride

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